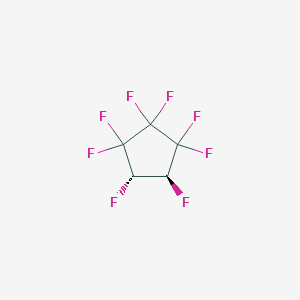

Methyl 1-ethynylcyclopropane-1-carboxylate

Vue d'ensemble

Description

“Methyl 1-ethynylcyclopropane-1-carboxylate” (MECC) is an organic compound with the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol . It has gained significant interest in recent years due to its unique properties and potential applications in various fields of research and industry.

Molecular Structure Analysis

MECC has a molecular formula of C7H8O2 . The exact structure would require more specific information or experimental data such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis

MECC has a molecular weight of 124.14 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility would require experimental data.Applications De Recherche Scientifique

Synthesis of Nucleoside Analogues Methylene-2-ethynylcyclopropane analogues of nucleosides were synthesized, showcasing the versatility of cyclopropane derivatives in creating biologically active compounds. These compounds were evaluated for their biological activities, with specific isomers demonstrating inhibition of Epstein-Barr virus replication, suggesting potential in antiviral therapies (Zhou et al., 2007).

Ring Opening Reactions and Synthetic Applications The study of ring-opening reactions of cyclopropane derivatives provides valuable insights into the chemical behavior of these compounds. Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, closely related to methyl 1-ethynylcyclopropane-1-carboxylate, was shown to undergo various ring-opening reactions, leading to the synthesis of different cyclopropane derivatives. This indicates the potential of these compounds in synthetic organic chemistry for creating a broad range of structurally complex molecules (Maas et al., 2004).

Synthesis of Conformationally Restricted Histamine Analogs The synthesis of conformationally restricted analogs of histamine using cyclopropane derivatives like methyl 1-ethynylcyclopropane-1-carboxylate demonstrates the compound's utility in medicinal chemistry. Such analogs have potential therapeutic value and help in understanding the bioactive conformations of biologically active compounds (Kazuta et al., 2002).

Safety and Hazards

MECC is classified as a dangerous substance. It has hazard statements H225-H315-H319-H335, indicating that it is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled .

Mécanisme D'action

Target of Action

Methyl 1-ethynylcyclopropane-1-carboxylate is a structural analog of 1-aminocyclopropane-1-carboxylate (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are the ethylene receptors in plants .

Mode of Action

Methyl 1-ethynylcyclopropane-1-carboxylate interacts with its targets, the ethylene receptors, in a similar manner to ACC . It has been identified as an agonist of ethylene response in plants . This means it enhances ethylene-related responses in plants, similar to the effects of ACC .

Biochemical Pathways

The compound is involved in the ethylene biosynthetic pathway. Ethylene is a gaseous endogenous phytohormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . The biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC, which is catalyzed by ACC synthase . Methyl 1-ethynylcyclopropane-1-carboxylate, being a structural analog of ACC, fits into this pathway and influences the production of ethylene .

Result of Action

Methyl 1-ethynylcyclopropane-1-carboxylate triggers enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .

Propriétés

IUPAC Name |

methyl 1-ethynylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-3-7(4-5-7)6(8)9-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQDMDGANKZKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-ethynylcyclopropane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)

![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)

![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)

![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)